
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
Overview
Description
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of two dichlorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this synthesis include ethanol and acetic acid, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-withdrawing nature of the 3,4-dichlorophenyl groups enhances the electrophilic reactivity of the pyrazole ring, particularly at positions adjacent to the nitrogen atoms. Key reactions include:
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Nitration : Reacts with nitric acid in sulfuric acid to introduce nitro groups at the 4-position of the pyrazole ring. The reaction proceeds via a nitronium ion intermediate, with regioselectivity confirmed by NMR analysis.
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Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions, primarily at the para position relative to the pyrazole nitrogen.
Alkylation and Arylation
The NH group in the pyrazole ring facilitates alkylation or arylation under basic conditions:
These reactions are critical for modifying the compound’s pharmacological properties, such as enhancing lipophilicity or target affinity .
Coordination Chemistry
The pyrazole nitrogen atoms act as ligands for metal ions, forming stable complexes:
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Copper(II) Complexes : Reacts with CuCl₂ in ethanol to form a square-planar complex, confirmed by UV-Vis and EPR spectroscopy. The complex exhibits enhanced antimicrobial activity compared to the parent compound .
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Palladium Catalysis : Serves as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura), demonstrating moderate catalytic efficiency .
Cyclocondensation Reactions
The compound participates in heterocycle formation:
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Oxadiazole Synthesis : Reacts with carboxylic acid derivatives under dehydrating conditions (POCl₃) to form pyrazole-oxadiazole hybrids. For example, coupling with 4-fluorobenzoic acid yields 2-(3,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole .
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Triazole Derivatives : Forms 1,2,4-triazole-linked pyrazoles via Huisgen cycloaddition, with applications in agrochemical development .
Redox and Oxidative Transformations
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Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the pyrazole ring to pyrazine derivatives, though yields are low (≤30%) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dichlorophenyl groups to dichlorocyclohexyl moieties, altering steric and electronic properties.
Biological Activity Modulation via Derivatization
Derivatives synthesized via the above reactions show enhanced bioactivity:
Reaction Optimization Insights
Scientific Research Applications
Synthesis of 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
The synthesis of this compound typically involves the condensation reaction of appropriate hydrazines with 3,4-dichlorobenzaldehyde derivatives. The reaction conditions and catalysts can significantly influence the yield and purity of the final product. Research has focused on optimizing these parameters to enhance the efficiency of the synthesis process .
Antimicrobial Activity
Studies have shown that pyrazole derivatives, including this compound, exhibit potent antimicrobial properties against various bacterial strains. For instance, compounds with trifluoromethyl substitutions have been reported to inhibit the growth of resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) effectively . The structural modifications in pyrazoles enhance their interaction with microbial targets.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been extensively documented. In vitro studies indicated that this compound shows significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 . These findings suggest its potential use in treating inflammatory diseases.
Anticancer Activity
Research has identified this compound as a promising candidate for cancer therapy. It has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to inhibit specific kinases involved in tumor growth further supports its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study conducted by Huang et al. synthesized a series of pyrazole derivatives and evaluated their antimicrobial activities against standard bacterial strains. Among these derivatives, this compound exhibited superior activity against Escherichia coli and Staphylococcus aureus compared to conventional antibiotics .
Case Study 2: Anti-inflammatory Activity
In a comparative study evaluating various pyrazole derivatives for anti-inflammatory effects, this compound was found to significantly reduce edema in carrageenan-induced rat models. Its efficacy was comparable to established anti-inflammatory drugs like diclofenac sodium .
Data Tables
Activity | Compound | Tested Against | Efficacy |
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Antimicrobial | This compound | E. coli, S. aureus | High |
Anti-inflammatory | This compound | Carrageenan-induced edema model | Comparable to diclofenac |
Anticancer | This compound | Various cancer cell lines | Induces apoptosis |
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenyl N-(3,5-bis(methoxycarbonyl)phenyl)carbamate
- Triclocarban Related Compound D Mixture
- 2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
Uniqueness
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable candidate for further research and development.
Biological Activity
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of two chlorinated phenyl groups contributes to its lipophilicity, enhancing its ability to permeate biological membranes. This structural feature is crucial for its interaction with various biological targets.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anti-inflammatory Activity : Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Activity : The compound has demonstrated promising antimicrobial effects against various bacterial strains and fungi. In vitro studies revealed effective inhibition against Bacillus subtilis, E. coli, and Aspergillus niger at specific concentrations .
- Anticancer Potential : Recent studies have explored the anticancer properties of pyrazole derivatives. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines, with some derivatives showing selective activity against leukemia cells .
The mechanism by which this compound exerts its biological effects is primarily through modulation of enzyme activity and receptor interactions. For example:
- Inhibition of Cyclooxygenase (COX) : Pyrazole derivatives often act as COX inhibitors, reducing the synthesis of prostaglandins involved in inflammation.
- Interaction with Monoamine Oxidase (MAO) : Some studies suggest that pyrazole compounds may inhibit MAO activity, which has implications for neuroprotective effects and mood regulation .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of hydrazine derivatives with appropriate diketones or aldehydes under controlled conditions to yield the pyrazole structure .
Case Study 1: Anti-inflammatory Activity
A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects in a carrageenan-induced edema model. The results indicated that certain compounds exhibited up to 85% inhibition of TNF-α production at a concentration of 10 µM, highlighting the potential of these compounds as therapeutic agents in inflammatory diseases .
Case Study 2: Anticancer Activity
Another research effort focused on the cytotoxicity of pyrazole derivatives against various cancer cell lines. The study found that specific derivatives displayed GI50 values below 5 µM against leukemia cell lines, suggesting a strong potential for development into anticancer therapies .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole, and how is purity validated?
- Methodological Answer: Microwave-assisted synthesis offers a rapid and efficient route for pyrazole derivatives, reducing reaction times compared to conventional methods . Purification techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., dichloromethane) are critical for isolating high-purity products . Validation typically involves HPLC for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation, with chemical shifts compared to literature data (e.g., ¹H-NMR signals for dichlorophenyl protons at δ 7.2–7.8 ppm) .
Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron radiation or laboratory diffractometers. Data refinement employs software like SHELXL (part of the SHELX suite) for structure solution and refinement, with hydrogen atoms placed in calculated positions (C–H = 0.93 Å) and thermal parameters constrained to 1.2×Ueq of parent atoms. Structural validation includes checking R-factors (e.g., R1 < 0.05) and verifying bond angles/distances against similar pyrazole derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Due to its irritant properties (R36/37/38), handling requires PPE (gloves, goggles, lab coats), fume hood use, and avoidance of dust inhalation. Storage should be in airtight containers under inert gas (N₂/Ar) at 2–8°C. Spill management involves ethanol decontamination and waste disposal via licensed hazardous chemical protocols .
Advanced Research Questions
Q. How can contradictions in thermal stability data from TGA and DSC analyses be resolved?
- Methodological Answer: Discrepancies arise from differing experimental conditions (e.g., heating rates, atmosphere). For this compound, thermal decomposition onset (Td) should be measured via TGA under N₂ (10°C/min). DSC can identify melting points and phase transitions. Cross-validation with isothermal studies (e.g., 24 hrs at 200°C) ensures robustness. For example, reports Td = 280–358°C, which aligns with heat-resistant energetic materials but requires corroboration via multiple methods .
Q. What in vitro assays are optimal for evaluating its antiproliferative activity against cancer cell lines?
- Methodological Answer: The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is standard for cytotoxicity screening (e.g., IC₅₀ values in AGS/BGC-823 gastric cancer cells) . Advanced assays include flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide). highlights tubulin polymerization inhibition (Kd = 0.46 μM via fluorescence quenching) and competitive binding assays with paclitaxel .
Q. How do dichlorophenyl substituents influence electronic structure and reactivity?
- Methodological Answer: The electron-withdrawing Cl groups increase electrophilicity at the pyrazole core, enhancing π-π stacking interactions (evidenced by SCXRD packing diagrams). DFT calculations (B3LYP/6-31G*) can map HOMO-LUMO gaps and electrostatic potentials, while Hammett constants (σ ≈ 0.23 for 3,4-dichlorophenyl) quantify substituent effects on reaction rates .
Q. What strategies improve synthesis yield in large-scale production without compromising purity?
- Methodological Answer: Optimize solvent polarity (e.g., ethanol vs. DMF) and stoichiometry (1:1.2 molar ratio of hydrazine to diketone precursors). Microwave irradiation (100–150°C, 30 min) enhances reaction efficiency. Continuous flow systems reduce byproducts, while in-line HPLC monitoring ensures real-time purity control .
Q. How is supramolecular assembly analyzed, and what are its implications for material properties?
- Methodological Answer: SCXRD reveals hydrogen-bonding networks (N–H···N/O) and anion-π interactions (e.g., with NO₃⁻/ClO₄⁻). For this compound, Hofmeister anion templating (e.g., kosmotropic vs. chaotropic) directs self-assembly into nitrogen-rich tubular structures, enhancing thermal stability and energetic performance (detonation velocity > 8,000 m/s) .
Properties
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4N2/c16-10-3-1-8(5-12(10)18)14-7-15(21-20-14)9-2-4-11(17)13(19)6-9/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLNJBDOHQASSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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